(5-Chlorothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
The compound "(5-Chlorothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone" is a structurally complex small molecule featuring a chlorothiophene moiety linked to a piperidine ring substituted with a 3-cyclopropyl-1,2,4-oxadiazole group. The 1,2,4-oxadiazole ring is a heterocyclic motif frequently employed in drug design to enhance binding affinity and pharmacokinetic profiles, while the cyclopropyl group may confer conformational rigidity .
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c17-13-6-5-12(23-13)16(21)20-7-1-2-10(9-20)8-14-18-15(19-22-14)11-3-4-11/h5-6,10-11H,1-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMNAQDKGBRMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Chlorothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone , often referred to by its IUPAC name, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique structure combining a thiophene ring and a piperidine moiety linked to an oxadiazole unit. This structural configuration is known for enhancing biological activity through various mechanisms.
Molecular Formula: CHClNO
Molecular Weight: 304.78 g/mol
CAS Number: 2770591-92-7
Antimicrobial Activity
Research indicates that derivatives of oxadiazole and piperidine exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structural features showed moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|---|
| Compound A | S. typhi | 50 | Moderate |
| Compound B | B. subtilis | 25 | Strong |
Anticancer Activity
Preliminary studies suggest that compounds containing the oxadiazole moiety have potential anticancer effects. In vitro assays revealed that certain analogs inhibited the proliferation of cancer cell lines, implicating their role in cancer therapy .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase and urease. The IC50 values for these activities indicate strong inhibitory effects, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural components:
- Chlorothiophene Ring: Enhances lipophilicity and facilitates membrane penetration.
- Oxadiazole Moiety: Known for its bioactivity; contributes to antimicrobial and anticancer properties.
- Piperidine Ring: Provides structural stability and influences receptor binding affinity.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1: A derivative of oxadiazole was tested against resistant bacterial strains, showing promising results in vitro.
- Case Study 2: A piperidine-based compound demonstrated significant reduction in tumor size in animal models.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in the combination of chlorothiophene, oxadiazole, and piperidine moieties. Below is a comparative analysis with similar compounds (Table 1):
Table 1: Structural and Functional Comparison with Analogues
Key Observations
Heterocyclic Core Modifications: Replacement of the oxadiazole with a triazole (e.g., 1-(5-Chlorothiophen-2-yl)-2-((4-methyl-triazol-3-yl)thio)ethan-1-one) introduces sulfur-based linkages, which may improve membrane permeability but reduce metabolic stability compared to oxadiazoles .
Bioactivity Implications :
- The cyclopropyl group in the target compound may confer rigidity, optimizing receptor binding compared to flexible alkyl chains in analogues like metconazole .
- Chlorothiophene derivatives (e.g., 7a in ) are often intermediates in synthesizing bioactive agents, suggesting the target compound could serve a similar role .
Agricultural vs. Pharmaceutical Potential: Metconazole’s triazole-chlorophenyl structure is a hallmark of azole fungicides, whereas the target compound’s oxadiazole-piperidine scaffold aligns more with neuroactive or antibacterial candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
